molecular formula C16H25NO2 B3851866 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-methylpiperidine

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-methylpiperidine

Cat. No.: B3851866
M. Wt: 263.37 g/mol
InChI Key: ULCGHXPJZVBVDJ-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-methylpiperidine is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2,4-dimethoxy-3-methylphenyl group and a methyl group

Preparation Methods

The synthesis of 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxy-3-methylbenzyl chloride and 4-methylpiperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the aromatic ring can be substituted with other functional groups.

Scientific Research Applications

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-methylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-methylpiperidine can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12-7-9-17(10-8-12)11-14-5-6-15(18-3)13(2)16(14)19-4/h5-6,12H,7-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCGHXPJZVBVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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